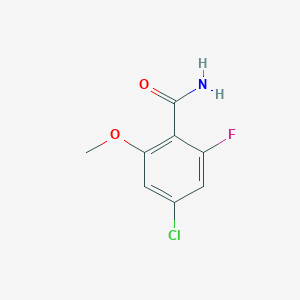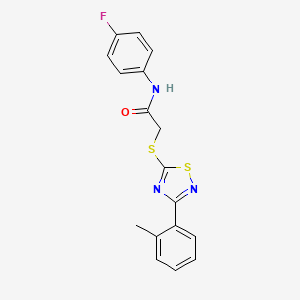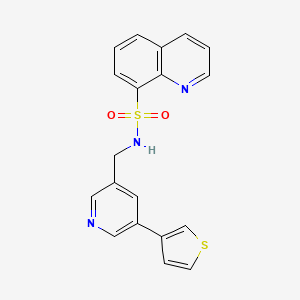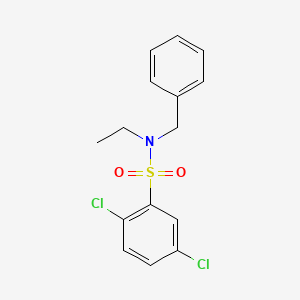![molecular formula C18H14FN5OS B3005963 N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358908-69-6](/img/structure/B3005963.png)
N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide" is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for various biological activities, such as antimicrobial and positive inotropic effects . These compounds are characterized by a triazoloquinoxaline core, which is modified with different substituents to enhance their biological activity.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the formation of the triazoloquinoxaline core followed by the introduction of various functional groups. For instance, the synthesis of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides includes the use of spectral data for structure confirmation, such as LC-MS, IR, and 1H-NMR spectra, along with elemental analysis . The synthesis process is likely to be similar for the compound , with the specific introduction of a 3-fluorophenyl group and a methyl group on the triazoloquinoxaline moiety.
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is crucial for their biological activity. The presence of the triazolo ring fused to the quinoxaline system forms a rigid structure that can interact with biological targets. The substitution pattern, particularly the introduction of a fluorine atom, can significantly influence the binding affinity and selectivity of the compound towards its targets . The molecular docking studies mentioned in the papers suggest that these compounds can fit into the active sites of enzymes, indicating a possible mechanism of action .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinoxaline derivatives is influenced by the presence of the acetamide group and the heterocyclic system. These compounds can undergo various chemical reactions, such as nucleophilic substitution or addition, depending on the functional groups present. The thioacetamide moiety, in particular, can be reactive towards electrophiles or participate in redox reactions . The fluorine atom on the phenyl ring can also affect the electronic properties of the molecule, potentially leading to specific reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinoxaline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, such as absorption and distribution . The stability of the compound under physiological conditions is also an important factor, as it determines the compound's shelf life and suitability for in vivo studies. The antimicrobial activity of related compounds suggests that they are stable enough to exert biological effects .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Various chemical compounds containing the triazoloquinoxaline moiety, such as N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide, are synthesized for potential applications in medicinal chemistry. For instance, Fathalla (2015) describes the synthesis of related methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via the DCC coupling method, showcasing the compound's chemical versatility (Fathalla, 2015).
Anticancer and Antimicrobial Activities
- Compounds with a triazoloquinoxaline structure have been explored for their potential anticancer properties. Reddy et al. (2015) synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, including compounds similar to N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
- Additionally, compounds with the triazoloquinoxaline core have shown antimicrobial activity. Yurttaş et al. (2020) studied new 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing quinoline rings for antimicrobial properties, indicating the potential of similar compounds in microbial inhibition (Yurttaş et al., 2020).
Cardiac Applications
- Triazoloquinoxaline derivatives have been evaluated for their positive inotropic activity, which can have implications in cardiac therapies. Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, demonstrating favorable activity compared to standard drugs in increasing stroke volume in rabbit hearts (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAOHFJAFOHCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3005880.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005881.png)

![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)
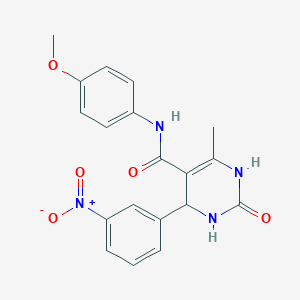
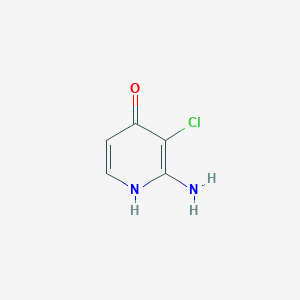
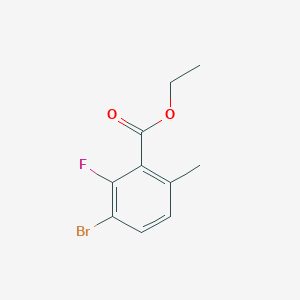
![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
